molecular formula C21H31N5O3 B564455 6-Hydroxy Buspirone-d8 CAS No. 1189644-16-3

6-Hydroxy Buspirone-d8

Cat. No.: B564455
CAS No.: 1189644-16-3
M. Wt: 409.56
InChI Key: KOZNAHJIJGCFJJ-QGZHXTQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Buspirone-d8 involves the hydroxylation of Buspirone followed by the incorporation of deuterium atoms. One common method is the enzymatic resolution of racemic 6-acetoxybuspirone using L-amino acid acylase from Aspergillus melleus, which selectively hydrolyzes the (S)-enantiomer to produce (S)-6-Hydroxy Buspirone . The ®-enantiomer can then be converted to ®-6-Hydroxy Buspirone by acid hydrolysis. The deuterium atoms are introduced through a subsequent deuteration step.

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution and deuteration processes. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted piperazine derivatives .

Scientific Research Applications

6-Hydroxy Buspirone-d8 is widely used in scientific research, including:

Comparison with Similar Compounds

    6-Hydroxy Buspirone: The non-deuterated form, which is also a major metabolite of Buspirone.

    5-Hydroxy Buspirone: Another hydroxylated metabolite of Buspirone with similar pharmacological properties.

    8-Hydroxy Buspirone: A less common metabolite with distinct pharmacokinetic properties.

Uniqueness: 6-Hydroxy Buspirone-d8 is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. This allows for precise tracking and quantification in pharmacokinetic studies, providing valuable insights into the metabolism and distribution of Buspirone and its metabolites .

Properties

IUPAC Name

10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNAHJIJGCFJJ-QGZHXTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675925
Record name 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189644-16-3
Record name 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.